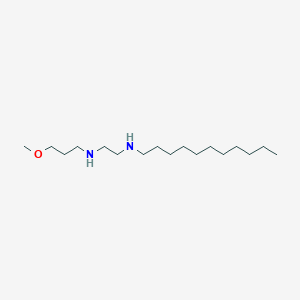
N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a methoxypropyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3-methoxypropylamine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halides or hydroxyl derivatives.
Scientific Research Applications
N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-Methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- N-(3-Methoxypropyl)-1-naphthalenamine
Uniqueness
N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine is unique due to its combination of a methoxypropyl group and an undecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
627521-98-6 |
|---|---|
Molecular Formula |
C17H38N2O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N'-(3-methoxypropyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2O/c1-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17-20-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
QMZIUHWMODTLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















